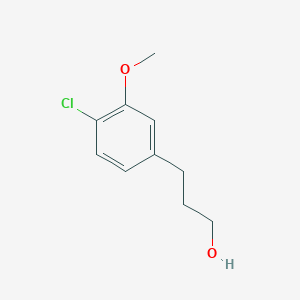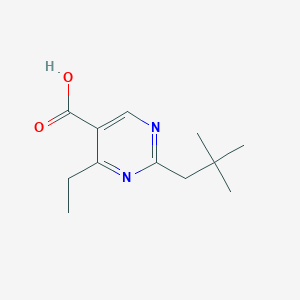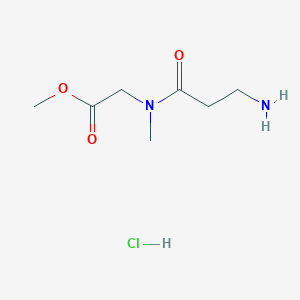
methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is a chemical compound with the molecular formula C7H15ClN2O3 and a molecular weight of 210.66 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acetate and 3-amino-N-methylpropanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like methanol or ethanol. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Catalysts and Reagents: Catalysts such as hydrochloric acid are used to facilitate the reaction. Other reagents may include protective groups to ensure the stability of intermediate compounds.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often incorporating continuous flow techniques and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-chloro-N-methylpropanamido)acetate: Similar in structure but with a chlorine atom instead of an amino group.
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate: Contains a dimethylamino group, offering different reactivity and applications.
Uniqueness
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its amino group allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H15ClN2O3 |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
methyl 2-[3-aminopropanoyl(methyl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-9(5-7(11)12-2)6(10)3-4-8;/h3-5,8H2,1-2H3;1H |
Clave InChI |
HVTLQOOCGSESDZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)OC)C(=O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



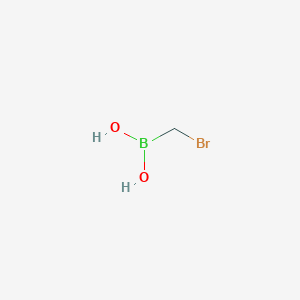
aminehydrochloride](/img/structure/B13572584.png)
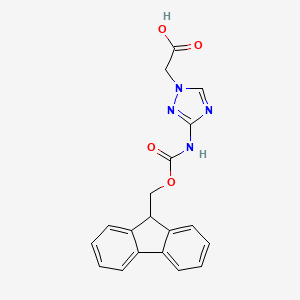
![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)

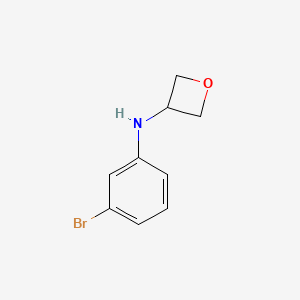

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
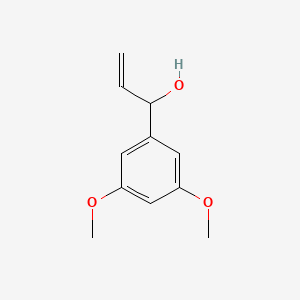
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B13572621.png)
